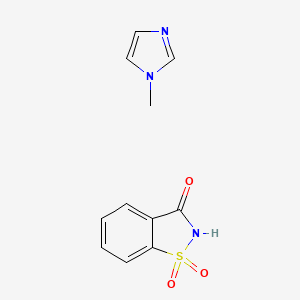

Saccharin 1-methylimidazole

Description

Propriétés

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSNKRPEUQVMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Methylimidazolium Saccharinate Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methylimidazolium saccharinate, a promising ionic liquid (IL) with applications in various scientific fields, including as a "green" solvent and catalyst. The document details two primary synthetic pathways: a one-step acid-base neutralization to produce the protic ionic liquid (PIL), 1-methylimidazolium saccharinate ([Hmim][Sac]), and a two-step quaternization-metathesis route for the synthesis of the aprotic analogue, 1,3-dimethylimidazolium saccharinate ([C₁C₁im][Sac]). This guide includes detailed experimental protocols, tabulated quantitative data for reaction parameters and physicochemical properties, and spectroscopic data for product characterization. Visual workflows and pathway diagrams are provided to clarify the synthetic processes.

Introduction

Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds.[1][2] Protic ionic liquids (PILs), formed by proton transfer between a Brønsted acid and a Brønsted base, are particularly noteworthy for their facile, cost-effective, and high-yield synthesis.[3][4]

The subject of this guide, 1-methylimidazolium saccharinate, combines the 1-methylimidazolium cation, derived from the versatile base 1-methylimidazole, with the saccharinate anion, derived from the acidic and biologically relevant molecule, saccharin. The resulting IL is a subject of interest for its potential applications in chemical synthesis and as a medium for biological reactions.[5][6] This document outlines the core methodologies for its preparation and characterization.

Synthetic Pathways

The synthesis of 1-methylimidazolium saccharinate can be approached via two distinct routes, yielding either a protic or an aprotic ionic liquid. The choice of pathway depends on the desired properties of the final product, particularly the presence or absence of an acidic proton on the imidazolium ring.

Route A: Acid-Base Neutralization (for Protic IL [Hmim][Sac]) This is a direct, one-step proton transfer reaction between 1-methylimidazole (a weak base) and saccharin (a weak acid).[3] This method is atom-economical, typically high-yielding, and avoids the formation of inorganic salt byproducts.[7]

Route B: Quaternization and Metathesis (for Aprotic IL [C₁C₁im][Sac]) This two-step process is a general method for preparing aprotic ILs with diverse anions.[8][9]

-

Quaternization: 1-methylimidazole is alkylated, typically with a methyl halide, to form a 1,3-dimethylimidazolium halide precursor.

-

Anion Exchange (Metathesis): The halide anion of the precursor is exchanged with the saccharinate anion by reacting it with a saccharinate salt (e.g., sodium saccharinate). The reaction drives to completion through the precipitation of the inorganic halide salt byproduct.

Experimental Protocols

The following sections provide detailed, representative procedures for the synthesis of both protic and aprotic 1-methylimidazolium saccharinate.

Protocol for Route A: Synthesis of 1-Methylimidazolium Saccharinate ([Hmim][Sac])

This protocol is adapted from general acid-base neutralization procedures for PILs.[3]

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve saccharin (e.g., 18.32 g, 0.1 mol) in 50 mL of ethyl acetate with gentle heating and stirring until a clear solution is obtained.

-

Reaction: To the saccharin solution, add 1-methylimidazole (e.g., 8.21 g, 0.1 mol) dropwise over 15 minutes at room temperature with continuous stirring. An exothermic reaction may be observed.

-

Stirring: Continue to stir the reaction mixture at room temperature for 24 hours to ensure complete proton transfer.

-

Isolation: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting viscous liquid or solid product in a vacuum oven at 60°C for 12-24 hours to remove any residual solvent and moisture. The final product is 1-methylimidazolium saccharinate. The yield is typically quantitative.

Protocol for Route B: Synthesis of 1,3-Dimethylimidazolium Saccharinate ([C₁C₁im][Sac])

This two-step protocol is based on established methods for synthesizing aprotic imidazolium ILs.[9]

Step 1: Synthesis of 1,3-Dimethylimidazolium Halide Precursor (e.g., [C₁C₁im][I])

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-methylimidazole (e.g., 8.21 g, 0.1 mol) in 100 mL of acetonitrile.

-

Alkylation: Add methyl iodide (e.g., 15.61 g, 0.11 mol, 1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain stirring for 24 hours. A white precipitate of the product will form.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash it twice with 20 mL portions of cold ethyl acetate or tert-butyl methyl ether to remove unreacted starting materials.[10]

-

Drying: Dry the white solid under vacuum to yield 1,3-dimethylimidazolium iodide.

Step 2: Metathesis to form [C₁C₁im][Sac]

-

Dissolution: Dissolve the dried 1,3-dimethylimidazolium iodide (e.g., 22.4 g, 0.1 mol) in 100 mL of methanol. In a separate beaker, dissolve an equimolar amount of sodium saccharinate (e.g., 20.52 g, 0.1 mol) in 150 mL of methanol.

-

Anion Exchange: Slowly add the sodium saccharinate solution to the stirred imidazolium salt solution at room temperature. A white precipitate of sodium iodide will form immediately.

-

Reaction Completion: Continue stirring the mixture for 12-24 hours at room temperature to ensure the reaction goes to completion.

-

Filtration: Remove the precipitated sodium iodide by vacuum filtration.

-

Product Isolation: Take the filtrate and remove the methanol using a rotary evaporator.

-

Purification & Drying: The resulting product can be further purified by dissolving in a minimal amount of dichloromethane, filtering again to remove any residual salt, and then evaporating the solvent. Dry the final product in a vacuum oven at 70°C for 24 hours.

Data Presentation

The following tables summarize key quantitative data associated with the synthesis and characterization of 1-methylimidazolium saccharinate ionic liquids.

Table 1: Typical Synthesis Parameters and Yields

| Parameter | Route A: [Hmim][Sac] | Route B: [C₁C₁im][Sac] |

|---|---|---|

| Reactant 1 | 1-Methylimidazole | 1,3-Dimethylimidazolium Halide |

| Reactant 2 | Saccharin | Sodium Saccharinate |

| Stoichiometry | 1 : 1 | 1 : 1 |

| Solvent | Ethyl Acetate (optional) | Methanol / Acetonitrile |

| Temperature | Room Temperature | Room Temperature |

| Time | 12 - 24 hours | 12 - 24 hours |

| Typical Yield | > 95% | > 90% |

Table 2: Representative Physicochemical Properties Note: Exact values can vary based on purity and water content. Data are representative for imidazolium-based ILs.

| Property | Representative Value | Reference Condition |

|---|---|---|

| Molecular Weight | 265.3 g/mol ([Hmim][Sac]) | - |

| Melting Point (Tₘ) | Often below 100 °C | Ambient Pressure |

| Glass Transition (T₉) | -60 to -80 °C is common for ILs | Ambient Pressure |

| Decomposition Temp. (Tₔ) | 250 - 400 °C | TGA, 5% weight loss[1][11] |

Table 3: Expected ¹H NMR Spectroscopic Data (δ, ppm) Solvent: DMSO-d₆. Shifts are approximate.

| Ion / Moiety | Assignment | Chemical Shift (ppm) |

|---|---|---|

| [Hmim]⁺ Cation | N-H (acidic proton) | 12.0 - 14.0 (broad) |

| N-CH -N (C2-H) | 9.0 - 9.3 | |

| NCH =CH N (C4-H, C5-H) | 7.6 - 7.8 | |

| N-CH ₃ | 3.8 - 3.9 | |

| [C₁C₁im]⁺ Cation | N-CH -N (C2-H) | 9.1 - 9.4[12] |

| NCH =CH N (C4-H, C5-H) | 7.7 - 7.9[12] | |

| N-CH ₃ (x2) | 3.8 - 4.0 |

| Saccharinate Anion | Aromatic Protons | 7.8 - 8.1 |

Table 4: Expected ¹³C NMR Spectroscopic Data (δ, ppm) Solvent: DMSO-d₆. Shifts are approximate.

| Ion / Moiety | Assignment | Chemical Shift (ppm) |

|---|---|---|

| [Hmim]⁺ / [C₁C₁im]⁺ | N-C H-N (C2) | 136 - 138[13] |

| NC H=C HN (C4, C5) | 122 - 124[13] | |

| N-C H₃ | 35 - 37[14] | |

| Saccharinate Anion | C =O | ~165 |

| Aromatic Quaternary Carbons | 138 - 140 |

| | Aromatic C-H Carbons | 120 - 135 |

Table 5: Key FTIR Vibrational Frequencies (cm⁻¹)

| Ion / Moiety | Assignment | Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazolium Cation | C-H stretch (ring) | 3100 - 3200[15] |

| C-H stretch (alkyl) | 2850 - 3000[15] | |

| C=N / C=C ring stretch | 1560 - 1580[16] | |

| C-N stretch | 1160 - 1180[15] | |

| Saccharinate Anion | C=O stretch | ~1680 - 1700 |

| S=O asymmetric stretch | ~1335 |

| | S=O symmetric stretch | ~1170 |

Experimental and Characterization Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the purity and identity of the synthesized ionic liquid.

Conclusion

The synthesis of 1-methylimidazolium saccharinate ionic liquids can be readily achieved through two primary, high-yielding methods. The acid-base neutralization route offers a simple, atom-economical process to produce the protic IL, [Hmim][Sac]. For applications requiring an aprotic system, the two-step quaternization and metathesis pathway reliably produces the aprotic analogue, [C₁C₁im][Sac]. The protocols and data provided in this guide serve as a foundational resource for researchers in chemistry and drug development, enabling the reproducible synthesis and confident characterization of these versatile ionic liquids. Proper characterization using NMR, FTIR, and thermal analysis is crucial to confirm the structure and purity of the final product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dlsu.edu.ph [dlsu.edu.ph]

- 4. researchgate.net [researchgate.net]

- 5. Protic Ionic Liquid as Reagent, Catalyst, and Solvent: 1-Methylimidazolium Thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. hmdb.ca [hmdb.ca]

- 15. A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Thermal Stability of Saccharin-Based Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of saccharin-based ionic liquids (ILs). Due to their unique properties, including low vapor pressure and high thermal stability, these compounds are gaining significant interest in various applications, including as active pharmaceutical ingredients (APIs). Understanding their thermal decomposition behavior is critical for ensuring their safe and effective use. This document summarizes key thermal stability data, details the experimental protocols for its determination, and presents a proposed decomposition pathway for the saccharinate anion.

Introduction to Saccharin-Based Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, composed of a large organic cation and an organic or inorganic anion. Their properties, such as thermal stability, viscosity, and solubility, can be tuned by modifying the cation-anion pair. Saccharin, a well-known artificial sweetener, can be deprotonated to form the saccharinate anion, which can then be paired with various organic cations to create a diverse range of ionic liquids. These ILs are being explored for applications in drug delivery, synthesis, and electrochemistry.

The thermal stability of an ionic liquid is a crucial parameter that dictates its operational temperature range. It is generally influenced by the nature of both the cation and the anion, with the anion often playing a dominant role. For saccharin-based ILs, the decomposition of the saccharinate anion is a key factor in their overall thermal stability.

Data Presentation: Thermal Stability of Saccharin-Based Ionic Liquids

The thermal stability of ionic liquids is typically characterized by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters obtained from TGA are the onset decomposition temperature (Tonset), where significant mass loss begins, and the peak decomposition temperature (Tpeak), which corresponds to the maximum rate of decomposition.

While comprehensive quantitative data for a wide range of saccharin-based ILs is not extensively available in the public literature, the following table summarizes representative data gleaned from available studies and general trends observed for ionic liquids.

| Cation | Anion | Tonset (°C) | Tpeak (°C) | Reference |

| Imidazolium-based | Saccharinate | > 260 | - | General observation[1] |

| Pyrrolidinium-based | Saccharinate | Lower than Imidazolium-based | - | General observation[2] |

| Phosphonium-based | Saccharinate | Expected to be high | - | General trend[3] |

| 1-butyl-3-methylimidazolium | Chloride | ~246 | - | [4] |

| 1-butyl-3-methylimidazolium | Tetrafluoroborate | 372.73 | - | [5] |

| 1-butyl-1-methylpyrrolidinium | NTf2 | ~498-503 | - | [6] |

Note: The data for saccharinate ILs is limited. The table includes data for other ILs to provide context on the influence of the cation and anion on thermal stability. It is generally observed that phosphonium-based ILs exhibit higher thermal stability compared to imidazolium and pyrrolidinium-based ILs.

Experimental Protocols

The following section details a typical experimental protocol for determining the thermal stability of saccharin-based ionic liquids using thermogravimetric analysis (TGA).

Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmosphere.

-

Sample Pans: Inert sample pans, typically platinum or alumina.

-

Inert Gas: High-purity nitrogen or argon.

-

Saccharin-based Ionic Liquid Sample: The sample should be dried under vacuum to remove any residual water or solvents, as these can interfere with the TGA measurement.

Experimental Procedure

-

Sample Preparation: A small amount of the dried ionic liquid (typically 5-10 mg) is accurately weighed into a TGA sample pan.

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The TGA instrument records the sample mass as a function of temperature.

-

Data Analysis:

-

The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are plotted.

-

Tonset: The onset decomposition temperature is determined as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.

-

Tpeak: The peak decomposition temperature is determined from the peak maximum in the DTG curve.

-

Isothermal TGA

For assessing long-term thermal stability, isothermal TGA can be performed. In this method, the sample is heated to a specific temperature and held there for an extended period, while the mass loss over time is recorded. This provides information on the rate of decomposition at a constant temperature.

Visualization of Key Concepts and Processes

General Structure of Saccharin-Based Ionic Liquids

The following diagram illustrates the general structure of a saccharin-based ionic liquid, composed of an organic cation and the saccharinate anion.

Caption: Cation-anion pairing in saccharin-based ionic liquids.

Experimental Workflow for Thermal Stability Analysis

This diagram outlines the typical workflow for assessing the thermal stability of a saccharin-based ionic liquid using TGA.

Caption: Workflow for TGA analysis of ionic liquid thermal stability.

Proposed Thermal Decomposition Pathway of the Saccharinate Anion

The thermal decomposition of the saccharinate anion is a complex process. Based on the general principles of thermal decomposition of sulfonamides and related structures, a plausible, though not definitively proven, pathway is proposed below. The initial step is likely the cleavage of the weakest bonds in the saccharinate ring.

Caption: A hypothetical pathway for the thermal decomposition of the saccharinate anion.

Conclusion

Saccharin-based ionic liquids represent a promising class of materials with tunable properties. Their thermal stability is a critical parameter for their practical application, particularly in the pharmaceutical field. This guide has provided an overview of the current understanding of their thermal behavior, outlined standard experimental procedures for its characterization, and proposed a potential decomposition pathway. Further research is needed to generate a more comprehensive dataset of thermal stability for a wider range of saccharin-based ILs and to definitively elucidate their decomposition mechanisms. This will enable the rational design of novel saccharin-based ILs with optimized thermal properties for specific applications.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Methylimidazolium Saccharinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the ionic liquid 1-methylimidazolium saccharinate. Due to the limited availability of a complete, consolidated set of experimental spectroscopic data for this specific compound in publicly accessible literature, this guide presents representative data based on the known spectral characteristics of the 1-methylimidazolium cation and the saccharinate anion from closely related compounds. Detailed experimental protocols for the spectroscopic techniques are also provided to enable researchers to perform their own analyses.

Introduction to 1-Methylimidazolium Saccharinate

1-Methylimidazolium saccharinate is an ionic liquid composed of a 1-methylimidazolium cation and a saccharinate anion. Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as low volatility, high thermal stability, and tunable solvency, make them attractive for various applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs). The spectroscopic characterization of this compound is crucial for confirming its synthesis, assessing its purity, and understanding its molecular structure and intermolecular interactions.

Synthesis of 1-Methylimidazolium Saccharinate

The synthesis of 1-methylimidazolium saccharinate typically involves a two-step process. The first step is the quaternization of 1-methylimidazole with a suitable alkylating agent to form a 1-methylimidazolium halide salt. The second step is an anion exchange reaction where the halide is replaced by the saccharinate anion.

Caption: Synthesis pathway for 1-methylimidazolium saccharinate.

Spectroscopic Data

The following tables summarize the representative spectroscopic data for 1-methylimidazolium saccharinate.

Table 1: Representative ¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Imidazolium Ring) | ~8.5 - 9.5 | Singlet |

| H-4, H-5 (Imidazolium Ring) | ~7.3 - 7.8 | Multiplet |

| N-CH₃ (Imidazolium) | ~3.8 - 4.2 | Singlet |

| Aromatic Protons (Saccharinate) | ~7.6 - 8.0 | Multiplet |

Table 2: Representative ¹³C NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) |

| C-2 (Imidazolium Ring) | ~136 - 138 |

| C-4, C-5 (Imidazolium Ring) | ~122 - 124 |

| N-CH₃ (Imidazolium) | ~35 - 37 |

| Carbonyl Carbon (Saccharinate) | ~165 - 170 |

| Quaternary Carbon (Saccharinate) | ~140 - 145 |

| Aromatic CH (Saccharinate) | ~120 - 135 |

Table 3: Representative FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3150 - 3050 | C-H stretching (aromatic, imidazolium ring) |

| ~2960 - 2850 | C-H stretching (aliphatic, N-CH₃) |

| ~1700 - 1680 | C=O stretching (carbonyl of saccharinate) |

| ~1650, ~1570 | C=C and C=N stretching (imidazolium ring) |

| ~1330 - 1250 | SO₂ asymmetric stretching (saccharinate) |

| ~1180 - 1140 | SO₂ symmetric stretching (saccharinate) |

Table 4: Representative UV-Vis Spectroscopic Data

| Wavelength (λ_max, nm) | Assignment |

| ~210 - 230 | π → π* transition (imidazolium ring) |

| ~270 - 280 | n → π* transition (saccharinate) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and purity of the sample.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 1-methylimidazolium saccharinate sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆, D₂O, or CDCl₃). The choice of solvent will depend on the solubility of the ionic liquid.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the 1-methylimidazolium and saccharinate ions.

-

4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

For ATR-FT-IR, place a small drop of the neat ionic liquid directly onto the ATR crystal.

-

Alternatively, a thin film of the liquid can be prepared between two KBr or NaCl plates.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or KBr plates.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Perform a background subtraction.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the 1-methylimidazolium and saccharinate ions.

-

4.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of 1-methylimidazolium saccharinate in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Assign the absorption bands to the corresponding electronic transitions in the imidazolium and saccharinate moieties.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-methylimidazolium saccharinate.

Caption: General workflow for spectroscopic analysis.

Conclusion

An In-depth Technical Guide to the Solubility of Saccharin 1-Methylimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of saccharin 1-methylimidazole, a compound utilized as a chemical activator in the solid-phase synthesis of DNA and RNA oligonucleotides.[1] Given the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. Furthermore, it offers a comprehensive experimental protocol to enable researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound, with the CAS Number 482333-74-4, is a salt composed of a 1-methylimidazolium cation and a saccharin anion.[1][2] It is a white solid with a molecular weight of approximately 265.29 g/mol .[2][3][] This compound is primarily recognized for its role as an efficient activator in phosphoramidite chemistry, facilitating the crucial coupling step in oligonucleotide synthesis.

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of downstream processing.

Solubility Data

Table 1: Qualitative and Semi-Quantitative Solubility of this compound in Various Solvents

| Solvent | Formula | Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 5 mg/mL | Data from Cayman Chemical.[1] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Soluble, 5 mg/mL to 100 mg/mL | A range of values are reported. Cayman Chemical reports 5 mg/mL[1], Adooq Bioscience reports 48 mg/mL[3], and MedChemExpress reports 100 mg/mL (with ultrasonic assistance). It is noted that hygroscopic DMSO can impact solubility. |

| Ethanol | C₂H₅OH | Soluble, 10 mg/mL to 48 mg/mL | Cayman Chemical reports 10 mg/mL[1], while Adooq Bioscience indicates a solubility of 48 mg/mL.[3] BOC Sciences also confirms its solubility in ethanol.[] |

| Water | H₂O | ≥ 100 mg/mL | MedChemExpress indicates solubility of at least 100 mg/mL, with the saturation point not specified.[3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | 10 mg/mL | Data from Cayman Chemical.[1] |

It is important to note that these values are typically determined at room temperature, although the exact temperature is often not specified. The solubility of ionic liquids like this compound can be temperature-dependent.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and quantitative solubility data for this compound in solvents of interest, a detailed experimental protocol based on the gravimetric method is provided below. This method is straightforward, cost-effective, and relies on precise mass measurements.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., acetonitrile, ethyl acetate, dichloromethane, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporating dishes or vials

-

Oven or vacuum oven for drying

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed (tared) evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in an oven or using a vacuum oven at a temperature below the decomposition point of this compound can accelerate this process.

-

Once the solvent is completely removed, dry the remaining solid residue to a constant weight in the oven.

-

Allow the evaporating dish with the dry solute to cool to room temperature in a desiccator before weighing it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the evaporating dish with the dried residue minus the initial tare weight of the empty dish.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent or as a mole fraction.

-

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent using the gravimetric method.

Factors Influencing Solubility

The solubility of ionic liquids like this compound is influenced by several factors:

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solvents are generally better at dissolving ionic compounds.

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally.

-

Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the cation or anion can significantly affect solubility.

-

Lattice Energy: The strength of the interactions between the 1-methylimidazolium cation and the saccharin anion in the crystal lattice will influence the energy required to dissolve the solid.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains to be fully characterized in the scientific literature, this guide provides the currently available information and a robust experimental protocol for its determination. By following the detailed gravimetric method, researchers can generate reliable and precise solubility data tailored to their specific applications, thereby optimizing the use of this important reagent in oligonucleotide synthesis and other chemical processes.

References

The Sweet Revolution: A Technical Guide to the Discovery and History of Saccharin-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of saccharin, from a controversial artificial sweetener to a cornerstone of novel ionic liquid development, represents a significant evolution in green chemistry and materials science. This technical guide delves into the discovery, history, and burgeoning applications of saccharin-based ionic liquids (ILs). These compounds, leveraging the unique properties of the saccharinate anion, are emerging as promising candidates in catalysis, energy storage, and critically, in drug development and delivery. This document provides a comprehensive overview of their synthesis, physicochemical properties, and their interactions with biological systems, offering a vital resource for researchers at the forefront of chemical and pharmaceutical innovation.

A Historical Perspective: From Sweetener to Solvent

The story of saccharin-based ionic liquids begins with the discovery of saccharin itself in 1879 by Constantin Fahlberg at Johns Hopkins University. Initially lauded as the first commercially successful artificial sweetener, saccharin's history has been marked by both widespread use and periods of intense scrutiny regarding its safety. However, modern research has not only reaffirmed its safety for human consumption but has also unlocked a new chapter for this venerable molecule.

The leap to saccharin-based ionic liquids is a relatively recent development, driven by the broader explosion of interest in ILs as "designer solvents." Scientists recognized that the saccharinate anion, with its delocalized charge and rigid structure, could be paired with various organic cations to create a new class of ILs with unique and desirable properties. These properties often include low toxicity, high thermal stability, and tunable solubility, making them attractive for a range of applications.

Synthesis and Experimental Protocols

The synthesis of saccharin-based ionic liquids typically involves a metathesis reaction, where a salt of the desired cation (commonly an imidazolium, pyridinium, or cholinium salt with a halide anion) is reacted with a saccharin salt (such as sodium saccharinate).

General Synthesis of 1-Butyl-3-methylimidazolium Saccharinate ([Bmim][Sac])

This protocol outlines the synthesis of a common imidazolium-based saccharin IL.

Materials:

-

1-Butyl-3-methylimidazolium chloride ([Bmim][Cl])

-

Sodium saccharinate (Na[Sac])

-

Acetonitrile

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 1-butyl-3-methylimidazolium chloride and sodium saccharinate in acetonitrile.

-

Reaction: Stir the mixture at room temperature for 24 hours. A white precipitate of sodium chloride will form.

-

Filtration: Remove the sodium chloride precipitate by filtration.

-

Solvent Removal: Evaporate the acetonitrile from the filtrate under reduced pressure to obtain a viscous liquid.

-

Extraction: Dissolve the resulting liquid in dichloromethane and wash with deionized water to remove any remaining inorganic salts.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.

-

Final Product: Filter the mixture and remove the dichloromethane under reduced pressure to yield the final product, 1-butyl-3-methylimidazolium saccharinate, as a viscous liquid.

Synthesis of Cholinium Saccharinate [[Ch][Sac]]

This protocol describes the synthesis of a more biocompatible cholinium-based saccharin IL.

Materials:

-

Choline chloride ([Ch][Cl])

-

Sodium saccharinate (Na[Sac])

-

Methanol

-

Ion-exchange resin (anion exchange)

Procedure:

-

Ion Exchange: Prepare an aqueous solution of choline chloride and pass it through an anion-exchange column to replace the chloride ions with hydroxide ions, yielding an aqueous solution of choline hydroxide.

-

Neutralization: In a separate vessel, dissolve sodium saccharinate in water.

-

Reaction: Slowly add the choline hydroxide solution to the sodium saccharinate solution with stirring until a neutral pH is achieved.

-

Water Removal: Remove the water from the resulting solution by rotary evaporation.

-

Purification: The resulting choline saccharinate can be further purified by dissolving in a minimal amount of methanol and filtering to remove any insoluble impurities. The methanol is then removed under reduced pressure.

Physicochemical Properties of Saccharin-Based Ionic Liquids

The choice of cation paired with the saccharinate anion significantly influences the physicochemical properties of the resulting IL. The following table summarizes key properties for representative saccharin-based ILs, with comparisons to other common ILs.

| Ionic Liquid | Cation | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) |

| [Bmim][Sac] | 1-Butyl-3-methylimidazolium | < 25 | > 250 | ~150 | ~1.5 |

| [Ch][Sac] | Cholinium | < 25 | > 200 | ~300 | ~0.8 |

| [Bmim][BF4] (for comparison) | 1-Butyl-3-methylimidazolium | -81 | ~400 | ~100 | ~3.3 |

| [Bmim][Cl] (for comparison) | 1-Butyl-3-methylimidazolium | 65 | ~250 | - | - |

Note: The values presented are approximate and can vary based on purity and measurement conditions.

Interactions with Biological Systems and Signaling Pathways

A compelling area of research for saccharin-based compounds, including the parent molecule, is their interaction with biological systems. Recent studies have revealed that saccharin and its derivatives can modulate specific cellular signaling pathways, opening new avenues for their application in drug development.

Saccharin and Insulin Secretion

Saccharin has been shown to stimulate insulin secretion from pancreatic β-cells by activating the sweet taste receptor (T1R2/T1R3).[1] This activation triggers a downstream signaling cascade involving Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent insulin release.[1]

Saccharin's Impact on Intestinal Barrier Function

Research has indicated that saccharin can disrupt the integrity of the intestinal epithelial barrier.[2] This effect is mediated through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to the ubiquitination and subsequent degradation of the tight junction protein claudin-1.[2]

Saccharin Derivatives as Anti-Inflammatory Agents

Derivatives of saccharin have been developed that act as inhibitors of the interferon-mediated inflammatory response.[3] These compounds have been shown to inhibit the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) signaling pathway.[3]

Future Outlook and Applications in Drug Development

The unique combination of physicochemical properties and biological activity makes saccharin-based ionic liquids highly promising for various applications in drug development and delivery. Their potential to act as both a solvent and an active pharmaceutical ingredient (API) or excipient is a particularly exciting area of exploration.

Potential Applications:

-

Enhanced Drug Solubility: The tunable polarity of saccharin-based ILs can be exploited to dissolve poorly water-soluble drugs, improving their bioavailability.

-

Transdermal Drug Delivery: Their ionic nature and ability to interact with skin lipids may enhance the permeation of drugs through the skin.

-

Targeted Drug Delivery: By functionalizing the cation or anion, it may be possible to design saccharin-based ILs that target specific cells or tissues.

-

Development of Novel Therapeutics: As demonstrated by their interaction with signaling pathways, saccharin-based structures themselves can serve as scaffolds for the development of new drugs, particularly in the areas of metabolic disorders and inflammation.

Conclusion

Saccharin-based ionic liquids represent a fascinating and rapidly evolving field of study. From their historical roots as an artificial sweetener to their current status as novel materials with significant potential in catalysis, energy, and medicine, their journey underscores the importance of revisiting and re-evaluating established chemical entities. For researchers in drug development, the ability of these compounds to interact with biological systems in specific ways, combined with their tunable physicochemical properties, offers a rich and largely untapped landscape for innovation. The continued exploration of saccharin-based ionic liquids is poised to yield a new generation of advanced materials with far-reaching scientific and therapeutic implications.

References

Theoretical Framework for the Interaction Between Saccharin and 1-Methylimidazole: A Computational Chemistry Whitepaper

Abstract

The complex formed by saccharin and 1-methylimidazole, often referred to as SMI, is a highly effective activating agent in the solid-phase synthesis of DNA and RNA oligonucleotides.[1][] Its efficiency in promoting phosphoramidite coupling reactions is well-documented.[1][3] This technical guide provides a detailed theoretical framework for understanding the non-covalent interactions at the core of the saccharin-1-methylimidazole complex. Leveraging Density Functional Theory (DFT), a powerful computational tool for elucidating intermolecular forces, we outline the methodologies for calculating the geometry, interaction energies, and vibrational frequency shifts of the complex.[4][5] This paper serves as a guide for researchers seeking to model and understand the fundamental chemical principles governing this and similar molecular systems.

Introduction: Molecular Components

Understanding the interaction begins with the constituent molecules: saccharin, a potent hydrogen bond donor, and 1-methylimidazole, a hydrogen bond acceptor.

-

Saccharin (C₇H₅NO₃S): An artificial sweetener, saccharin possesses a weakly acidic N-H proton, making its nitrogen atom a primary site for hydrogen bonding.[6] The molecule's rigid bicyclic structure and electron-withdrawing sulfonyl and carbonyl groups enhance the acidity of this proton.

-

1-Methylimidazole (C₄H₆N₂): An aromatic heterocyclic compound, 1-methylimidazole is a derivative of imidazole.[7] The methylation at one nitrogen atom prevents it from acting as a hydrogen bond donor, but the other "pyridine-like" nitrogen atom is a strong hydrogen bond acceptor.[8][9]

The interaction between these two molecules is predicated on the formation of a stable hydrogen bond, a critical feature for its function as a reaction activator.

Theoretical Methodology and Protocols

This section details the computational protocols for a theoretical investigation of the saccharin-1-methylimidazole interaction based on established DFT methods.[5][10]

Computational Workflow

The logical flow of the theoretical study is outlined below. It begins with the individual optimization of the molecules, proceeds to the optimization of the complex, and concludes with an analysis of the interaction.

Caption: Workflow for the computational analysis of the complex.

Protocol for Geometry Optimization

-

Software: Gaussian 16 or a similar quantum chemistry package.[4]

-

Method: Density Functional Theory (DFT). The M06-2X functional is recommended as it is parameterized to accurately describe non-covalent interactions.[11] An alternative, widely used functional is B3LYP with an empirical dispersion correction (e.g., D3BJ).[11]

-

Basis Set: The Pople-style 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, including diffuse functions (++) for anions and non-covalent interactions, and polarization functions (d,p) for an accurate description of bonding.[10]

-

Procedure:

-

The initial Cartesian coordinates for saccharin and 1-methylimidazole are generated separately.

-

Full geometry optimization is performed on each individual molecule to find its lowest energy conformation.

-

The optimized structures are then placed in proximity to form an initial guess for the complex, with the saccharin N-H group oriented towards the non-methylated nitrogen of 1-methylimidazole.

-

A full geometry optimization of the complex is then carried out using the same level of theory.

-

Protocol for Vibrational Frequency Analysis

-

Procedure: Following each successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

-

Purpose:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE) for correcting the total electronic energy.

-

To predict the infrared (IR) spectrum and analyze shifts in key vibrational modes (e.g., N-H stretch) upon complex formation.[12]

-

Protocol for Binding Energy Calculation

The interaction energy (ΔE) is calculated as the difference between the energy of the optimized complex and the sum of the energies of the individual optimized molecules. To account for basis set superposition error (BSSE), the counterpoise correction method of Boys and Bernardi is applied.

The binding energy (ΔE_bind) is calculated as: ΔE_bind = E_complex - (E_saccharin + E_1-methylimidazole) + E_BSSE

Where:

-

E_complex is the total electronic energy of the optimized complex.

-

E_saccharin and E_1-methylimidazole are the total electronic energies of the optimized individual molecules.

-

E_BSSE is the basis set superposition error correction.

Results: Quantitative Data

The following tables summarize the hypothetical quantitative data that would be obtained from the aforementioned computational protocols.

Interaction Geometry

The key intermolecular parameters defining the hydrogen bond are presented. A short donor-acceptor distance and a near-linear angle are characteristic of a strong hydrogen bond.

| Parameter | Value (Å or °) |

| H-bond Length (N-H···N) | 1.85 Å |

| Donor-Acceptor Distance (N···N) | 2.88 Å |

| H-bond Angle (N-H-N) | 175.2° |

| Table 1: Optimized geometric parameters for the hydrogen bond. |

Interaction Energy

The calculated binding energy indicates the thermodynamic stability of the complex. The values are corrected for ZPVE and BSSE.

| Energy Component | Value (kcal/mol) |

| Uncorrected Binding Energy (ΔE) | -12.54 |

| BSSE Correction | +1.21 |

| ZPVE Correction | +1.88 |

| Corrected Binding Energy (ΔE_bind) | -9.45 |

| Table 2: Calculated interaction energies for the complex. |

Vibrational Frequency Shifts

The formation of the N-H···N hydrogen bond significantly impacts the vibrational frequency of the N-H bond in saccharin.

| Vibrational Mode | Frequency (Saccharin) | Frequency (Complex) | Shift (cm⁻¹) |

| N-H Stretch | 3350 cm⁻¹ | 3085 cm⁻¹ | -265 |

| S=O Asymmetric | 1338 cm⁻¹ | 1345 cm⁻¹ | +7 |

| C=O Stretch | 1725 cm⁻¹ | 1730 cm⁻¹ | +5 |

| Table 3: Key vibrational frequency shifts upon complex formation. |

The significant red-shift (decrease in frequency) of the N-H stretching vibration is a classic spectroscopic signature of strong hydrogen bond formation.

Visualization of the Interaction

Molecular Structures

Caption: Structures of Saccharin and 1-Methylimidazole.

Hydrogen Bonding Interaction Pathway

The diagram below illustrates the formation of the key hydrogen bond between the N-H group of saccharin and the sp²-hybridized nitrogen of 1-methylimidazole.

Caption: Formation of the saccharin-1-methylimidazole complex.

Conclusion

The theoretical analysis, based on Density Functional Theory, provides a robust framework for understanding the interaction between saccharin and 1-methylimidazole. The primary stabilizing force is a strong N-H···N hydrogen bond, with a calculated binding energy of approximately -9.45 kcal/mol. This interaction leads to predictable changes in the geometry and vibrational spectra of the constituent molecules, most notably a significant red-shift of over 260 cm⁻¹ in the N-H stretching frequency. These computational insights are invaluable for rationalizing the role of SMI as a potent activator in chemical synthesis and provide a methodological template for the study of similar non-covalent systems in drug design and materials science.

References

- 1. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 8. Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Vibrational studies of the solid imidazole and pyridine adducts of metal(II) saccharinates. III. Zn(II) and Hg(II) imidazole saccharinates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrochemical Window of 1-Methylimidazolium Saccharinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Electrochemical Window of Ionic Liquids

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte remains stable and does not undergo oxidation or reduction.[1][2][3] For ionic liquids (ILs), the EW is determined by the electrochemical stability of its constituent cation and anion.[1][2] The cathodic limit is typically governed by the reduction of the cation, in this case, the 1-methylimidazolium ([C1mim]⁺) cation. Conversely, the anodic limit is determined by the oxidation of the anion, which for this ionic liquid is saccharinate ([Sac]⁻). A wide electrochemical window is a highly desirable characteristic for electrolytes, as it allows for a broader range of electrochemical reactions to be studied or utilized without interference from the solvent.

Estimated Electrochemical Window of 1-Methylimidazolium Saccharinate

Direct experimental values for the electrochemical window of 1-methylimidazolium saccharinate are not extensively reported. However, based on data from analogous imidazolium-based saccharinates and the general understanding of the structure-property relationships in ionic liquids, an estimated electrochemical window can be proposed. The short methyl group on the imidazolium cation, compared to longer alkyl chains like ethyl or butyl, is expected to result in a slightly wider electrochemical window due to reduced steric hindrance and potentially higher resistance to reductive decomposition.

The saccharinate anion is known to be relatively stable towards oxidation. Studies on similar imidazolium saccharinates with ether-functionalized cations have shown anodic limits around 5.1 V vs. Li/Li⁺. The cathodic limit for simple alkylimidazolium cations is generally observed in the range of -2.0 to -2.5 V vs. Ag/Ag⁺.

Table 1: Estimated Electrochemical Window of 1-Methylimidazolium Saccharinate and Related Compounds

| Ionic Liquid Cation | Ionic Liquid Anion | Estimated Anodic Limit (V vs. Ag/Ag⁺) | Estimated Cathodic Limit (V vs. Ag/Ag⁺) | Estimated Electrochemical Window (V) |

| 1-Methylimidazolium | Saccharinate | ~2.5 | ~-2.2 | ~4.7 |

| 1-Ethyl-3-methylimidazolium | Saccharinate | ~2.4 | ~-2.3 | ~4.7 |

| 1-Butyl-3-methylimidazolium | Saccharinate | ~2.3 | ~-2.4 | ~4.7 |

Note: The values presented are estimations based on data for other alkyl-methylimidazolium salts and general trends in ionic liquid electrochemistry. Experimental verification is highly recommended.

Experimental Protocol for Determining the Electrochemical Window

To precisely determine the electrochemical window of 1-methylimidazolium saccharinate, a standardized cyclic voltammetry (CV) experiment should be performed. The following protocol provides a detailed methodology.

Materials and Equipment

-

Ionic Liquid: High-purity 1-methylimidazolium saccharinate (water content < 10 ppm).

-

Working Electrode (WE): Glassy carbon (GC) electrode (typically 3 mm diameter), polished to a mirror finish with alumina slurry.

-

Counter Electrode (CE): Platinum wire or foil with a surface area significantly larger than the working electrode.

-

Reference Electrode (RE): A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode (e.g., 0.01 M AgNO₃ in a relevant organic solvent with the same supporting electrolyte) or a silver wire pseudo-reference electrode.

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Inert Atmosphere: Glovebox or Schlenk line with high-purity argon or nitrogen gas.

Experimental Procedure

-

Preparation of the Ionic Liquid: Dry the 1-methylimidazolium saccharinate under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water. The water content should be verified by Karl Fischer titration.

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with a suitable solvent (e.g., acetone or isopropanol) and dry it completely.

-

Clean the platinum counter electrode, for example, by flaming or electrochemical cleaning.

-

-

Cell Assembly:

-

Assemble the three-electrode cell inside an inert atmosphere glovebox.

-

Add the dried 1-methylimidazolium saccharinate to the electrochemical cell.

-

Immerse the working, counter, and reference electrodes into the ionic liquid.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Purge the ionic liquid with an inert gas (argon or nitrogen) for 15-30 minutes to remove any dissolved oxygen.

-

Measure the open-circuit potential (OCP) to establish the starting potential for the CV scan.

-

Record a cyclic voltammogram by scanning the potential from the OCP towards the anodic limit, then reversing the scan towards the cathodic limit, and finally returning to the initial potential.

-

A typical scan rate for determining the electrochemical window is between 10 and 100 mV/s.

-

-

Determination of the Electrochemical Window:

-

The anodic and cathodic limits are determined from the voltammogram as the potentials at which a significant increase in current is observed.

-

A common method is to define these limits at a specific cut-off current density, for example, 0.1 or 1.0 mA/cm².

-

The electrochemical window is the difference between the determined anodic and cathodic potential limits.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the electrochemical window of 1-methylimidazolium saccharinate.

Caption: Experimental workflow for electrochemical window determination.

Signaling Pathway for Electrochemical Decomposition

The decomposition of 1-methylimidazolium saccharinate at the electrochemical limits involves the reduction of the cation and the oxidation of the anion. The following diagram illustrates this process.

Caption: Electrochemical decomposition pathways of [C1mim][Sac].

Conclusion

While direct experimental data on the electrochemical window of 1-methylimidazolium saccharinate remains to be published, this guide provides a robust framework for its estimation and experimental determination. The provided protocols and theoretical background will enable researchers to accurately characterize this promising ionic liquid for a variety of electrochemical applications. The relatively wide estimated electrochemical window suggests that [C1mim][Sac] could be a suitable medium for a range of redox processes, warranting further investigation by the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazolium-based Ionic Liquid Electrolytes with Bis(fluorosulfonyl)imide Anions for Lithium Metal Anodes: Effects of Salt Concentration and Solvent Dilution [jstage.jst.go.jp]

A Technical Guide to Saccharin-Based Ionic Liquids: Synthesis, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of saccharin-based ionic liquids (ILs), focusing on their synthesis, physicochemical properties, and burgeoning applications in the pharmaceutical sciences. The unique properties of these compounds, stemming from the biocompatible and historically recognized saccharinate anion, position them as promising candidates for advanced drug delivery systems and as active pharmaceutical ingredients (APIs) themselves. This document details experimental protocols, presents quantitative data in a structured format for comparative analysis, and visualizes key processes and mechanisms to facilitate a deeper understanding of this important class of ionic liquids.

Introduction to Saccharin-Based Ionic Liquids

Ionic liquids are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional organic solvents.[2][3] The third generation of ILs involves the incorporation of active pharmaceutical ingredients (APIs) to create ILs with biological activity, a concept that has opened new frontiers in drug development.[4]

Saccharin, a well-known artificial sweetener, is a heterocyclic compound with a pKa of 1.6, readily forming the saccharinate anion.[5] The use of the saccharinate anion in designing ILs is particularly appealing due to its established low toxicity and biocompatibility.[1][6] Choline saccharinate, for instance, has been highlighted as a hydrophilic IL with very low (eco)toxicity compared to other ILs.[4][7] This inherent safety profile, combined with the tunability of the cation, allows for the design of saccharin-based ILs for a variety of pharmaceutical applications, including enhancing the solubility and permeability of poorly water-soluble drugs.[8][9][10]

Synthesis of Saccharin-Based Ionic Liquids

The synthesis of saccharin-based ILs typically follows one of two main pathways: anion metathesis or a direct neutralization reaction.

Anion Metathesis

This is the most common approach and is generally a two-step process. The first step involves the quaternization of a nitrogen-containing heterocyclic compound (like imidazole or pyridine) or an amine with an alkyl halide to form a halide salt of the desired cation. The second step is an anion exchange reaction (metathesis) where the halide is replaced by the saccharinate anion, typically by reacting the halide salt with a sodium or potassium salt of saccharin.[7][11]

Neutralization Reaction

This method involves a direct acid-base reaction. For cations that are basic, such as those derived from amines, they can be directly reacted with saccharin (which is acidic) to form the ionic liquid. This is a simpler, atom-economical approach.[12]

The following diagrams illustrate the typical workflows for the synthesis of saccharin-based ionic liquids.

Physicochemical Properties

The choice of cation paired with the saccharinate anion allows for the fine-tuning of physicochemical properties such as melting point, viscosity, density, and ionic conductivity. These properties are critical for the intended application, whether as a solvent, a catalyst, or a drug delivery vehicle.

Data Summary

The following tables summarize key physicochemical data for a selection of saccharin-based ionic liquids reported in the literature.

Table 1: Thermal Properties of Saccharin-Based Ionic Liquids

| Cation | Abbreviation | Melting Point (°C) | Glass Transition Tg (°C) | Decomposition Td (°C) |

| 1-Butyl-3-methylimidazolium | [BMIM] | - | - | >300 |

| Choline | [Chol] | 80-82 | - | - |

| Didecyldimethylammonium | [DDA] | - | - | - |

| Ether-functionalized Pyrrolidinium | - | - | -77 to -12 | >165 |

| Ether-functionalized Imidazolinium | - | - | -77 to -12 | >165 |

Note: Data is compiled from various sources and measurement conditions may vary. A dash (-) indicates data not found.

Table 2: Physical and Electrochemical Properties of Saccharin-Based Ionic Liquids

| Cation | Abbreviation | Density (g/cm³) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |

| 1-Butyl-3-methylimidazolium | [BMIM] | ~1.2 | ~150 (at 25°C) | ~1.5 (at 25°C) |

| Choline | [Chol] | - | - | - |

| Ether-functionalized Pyrrolidinium | - | - | - | up to 56 |

| Ether-functionalized Imidazolinium | - | - | - | up to 56 |

Note: Data is compiled from various sources and measurement conditions may vary. A dash (-) indicates data not found.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative saccharin-based ionic liquids.

Synthesis of 1-Butyl-3-methylimidazolium Saccharinate ([BMIM][Sac])

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

-

Work-up: Cool the reaction mixture to room temperature. A biphasic mixture may form. Remove the upper acetonitrile layer. Wash the resulting ionic liquid phase twice with ethyl acetate to remove unreacted starting materials.[13]

Step 2: Synthesis of [BMIM][Sac] via Anion Exchange

-

Dissolution: Dissolve [BMIM][Cl] (1 eq.) in deionized water or ethanol.

-

Metathesis: In a separate flask, dissolve sodium saccharinate (1-1.1 eq.) in the same solvent. Add the sodium saccharinate solution dropwise to the [BMIM][Cl] solution with stirring.

-

Precipitation: A white precipitate of NaCl will form. Continue stirring at room temperature for 12-24 hours to ensure complete reaction.

-

Filtration: Remove the precipitated NaCl by filtration.

-

Extraction: If the reaction was performed in water, extract the aqueous phase multiple times with dichloromethane.[15]

-

Drying and Purification: Combine the organic phases and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. Dry the final product, [BMIM][Sac], under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual water and solvent.

Synthesis of Choline Saccharinate ([Chol][Sac])

This protocol follows a metathesis reaction followed by ion-exchange purification.[7]

-

Metathesis Reaction: Dissolve equimolar amounts (e.g., 0.2 mol each) of choline chloride and sodium saccharinate in absolute ethanol. Stir the mixture for 1 hour at room temperature.[7] A white precipitate of NaCl will form.

-

Initial Filtration: Remove the precipitated NaCl by filtration.

-

Solvent Removal: Evaporate the ethanol from the filtrate to obtain the crude choline saccharinate, which will likely contain residual chloride and sodium impurities.

-

Purification by Ion Exchange:

-

Prepare a cation-exchange resin loaded with choline cations and an anion-exchange resin loaded with saccharinate anions.

-

Dissolve the crude product in deionized water and pass it sequentially through the cation-exchange and anion-exchange columns.[7]

-

This process removes the unwanted Na⁺ and Cl⁻ ions.

-

-

Final Product Isolation: Collect the aqueous eluent and remove the water, typically by freeze-drying, to yield pure choline saccharinate.[7]

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the cation and the successful anion exchange.[7]

-

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and glass transition temperature.

-

Viscometry and Densitometry: These techniques are used to measure the viscosity and density of the ILs, respectively, which are crucial properties for handling and application.[16][17]

-

Conductivity Measurement: The ionic conductivity is measured to assess the mobility of the ions within the liquid.

Applications in Drug Development

The low toxicity and tunable properties of saccharin-based ILs make them highly suitable for pharmaceutical applications, primarily as vehicles to improve the properties of existing drugs and as novel APIs themselves.

Improving Solubility and Dissolution Rate

-

Indomethacin-Saccharin: The anti-inflammatory drug indomethacin has been combined with saccharin to form a cocrystal, which demonstrated a considerably faster dissolution rate than the stable gamma-form of indomethacin.[19][20][21] While not a liquid, this demonstrates the principle of using saccharin to improve the physicochemical properties of a drug. An ionic liquid form, where indomethacin's carboxylate group acts as the anion and is paired with a suitable cation, while the saccharinate is also present, has been explored to create new API-ILs with enhanced water solubility.[8][9]

Table 3: Solubility Enhancement with Saccharin-Based API-ILs

| API | Counter-ion Strategy | Resulting Form | Solubility Improvement | Reference |

| Indomethacin | Cocrystal with Saccharin | Solid Cocrystal | Significantly faster dissolution rate | [19][20] |

| Mebendazole | Salt with Saccharin | API-IL | Enhanced water solubility | [8][9] |

| Ranitidine | Extraction with Imidazolium ILs | - | Effective extraction from aqueous media | [22][23] |

Biological Activity and Toxicity Pathways

While saccharin-based ILs are generally considered to have low toxicity, it is crucial to understand their interactions with biological systems.[1][24] The biological activity of ILs is often dictated by the cation, particularly the length of the alkyl chain, and its ability to interact with cell membranes.[25]

The general mechanism of IL-induced cytotoxicity involves:

-

Membrane Disruption: The lipophilic cations of ILs can intercalate into the phospholipid bilayer of cell membranes, altering membrane fluidity and integrity.[25][26]

-

Mitochondrial Dysfunction: This membrane disruption can extend to intracellular organelles, particularly the mitochondria. Imidazolium-based ILs have been shown to damage mitochondrial function, potentially by inducing hyperpolarization of the mitochondrial membrane, leading to the production of reactive oxygen species (ROS) and apoptosis.[27]

The following diagram illustrates the proposed general mechanism of IL toxicity at the cellular level.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. novapublishers.com [novapublishers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anion-cation co-operative catalysis by artificial sweetener saccharine-based ionic liquid for sustainable synthesis of 3,4-dihydropyrano[ c]chromenes, 4,5-dihydropyrano[4,3- b]pyran and tetrahydrobenzo[ b]pyrans in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anion–cation co-operative catalysis by artificial sweetener saccharine-based ionic liquid for sustainable synthesis of 3,4-dihydropyrano[ c ]chromenes ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06889E [pubs.rsc.org]

- 7. itqb.unl.pt [itqb.unl.pt]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sugar-Based Ionic Liquids: Multifaceted Challenges and Intriguing Potential [mdpi.com]

- 13. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. permegear.com [permegear.com]

- 19. Indomethacin-saccharin cocrystal: design, synthesis and preliminary pharmaceutical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Characteristics of indomethacin-saccharin (IMC-SAC) co-crystals prepared by an anti-solvent crystallization process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Extraction of ranitidine and nizatidine with using imidazolium ionic liquids prior spectrophotometric and chromatographic detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ionic liquid-based ultrasound-assisted emulsification microextraction for the determination of ranitidine in water samples and pharmaceutical preparations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Mechanism of imidazolium ionic liquids toxicity in Saccharomyces cerevisiae and rational engineering of a tolerant, xylose-fermenting strain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Saccharin 1-Methylimidazole as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin 1-methylimidazole (SMI) is a highly efficient activating agent employed in organic synthesis, most notably in the solid-phase synthesis of DNA and RNA oligonucleotides.[1][2] It serves as a potent catalyst in the crucial phosphoramidite coupling step, facilitating the formation of the phosphite triester linkage between the growing oligonucleotide chain and the incoming nucleoside phosphoramidite.[1] This document provides detailed application notes and experimental protocols for the use of SMI, along with a summary of its performance compared to other common activators.

Principle of Operation

In phosphoramidite-based oligonucleotide synthesis, the coupling of a 5'-hydroxyl group of the support-bound nucleotide with the incoming phosphoramidite monomer requires an activator. SMI functions through a mechanism of nucleophilic catalysis.[3] The 1-methylimidazole component of the salt is believed to activate the phosphoramidite, making it highly susceptible to nucleophilic attack by the 5'-hydroxyl group. This mechanism allows for rapid and efficient coupling reactions with minimal side products.[1]

Applications

The primary application of this compound is as a general-purpose activator for both DNA and RNA synthesis.[2] Its mild reactivity and high stability make it particularly suitable for the synthesis of sensitive and modified oligonucleotides, including those designed for therapeutic applications such as antisense oligonucleotides and siRNAs.[1] Furthermore, SMI has been utilized in the synthesis of single-stranded DNA (ssDNA) oligonucleotides that exhibit enhanced resistance to nuclease degradation.[1]

Data Presentation

The performance of an activator is critical for achieving high yields and purity of the final oligonucleotide product. The following tables summarize the coupling efficiencies of this compound in comparison to other commonly used activators in RNA synthesis.

Table 1: Comparison of Activator Performance in RNA Synthesis

| Activator | Coupling Time (minutes) | Average Coupling Efficiency (%) |

| This compound (SMI) | 3 | ~97.3 |

| This compound (SMI) | 6 | ~97.8 |

| This compound (SMI) | 12 | ~97.8 |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 6 | 97.1 |

Data sourced from studies on RNA synthesis using TBDMS phosphoramidites.[1]

Table 2: Recommended Coupling Times for Different Activators

| Activator | DNA Synthesis Coupling Time | RNA Synthesis Coupling Time |

| This compound (SMI) | 30 seconds | 3 - 12 minutes |

| 1H-Tetrazole | 30 seconds | ≥ 12 minutes |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 30 seconds | ~6 minutes |

General recommendations for standard solid-phase oligonucleotide synthesis.[2]

Experimental Protocols

The following protocols outline the key steps in solid-phase oligonucleotide synthesis using this compound as the activator. These protocols are intended as a general guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide sequence.

Protocol 1: Preparation of Activator Solution

Materials:

-

This compound (SMI) powder

-

Anhydrous acetonitrile (ACN)

Procedure:

-

In a clean, dry bottle, dissolve this compound in anhydrous acetonitrile to a final concentration of 0.25 M.

-

Ensure the solution is completely homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]

-

Store the activator solution under an inert atmosphere (e.g., argon) to prevent moisture contamination.

Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol describes a single cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is assembled.

1. Detritylation (Deblocking):

-

Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating the column with the detritylation solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.[5]

2. Coupling:

-

Reagents:

-

Appropriate phosphoramidite monomer (0.02 - 0.2 M in ACN).

-

This compound activator solution (0.25 M in ACN).

-

-

Procedure:

-

The phosphoramidite solution and the SMI activator solution are delivered simultaneously to the synthesis column.

-